1-butyl-1H-benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

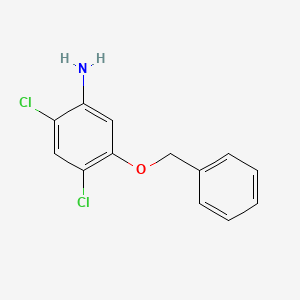

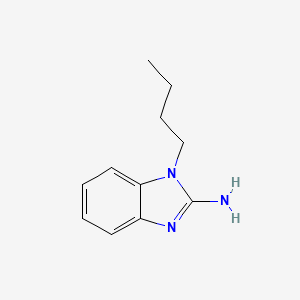

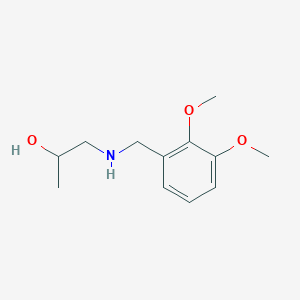

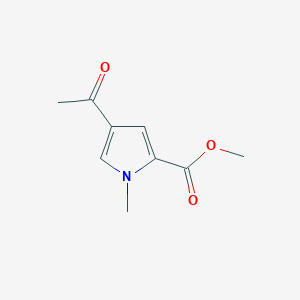

1-Butyl-1H-benzimidazol-2-amine is a chemical compound with the molecular formula C11H15N3 . It is a benzimidazole derivative . The compound has been investigated for its potential applications in various fields .

Molecular Structure Analysis

The molecular structure of 1-butyl-1H-benzimidazol-2-amine consists of a benzimidazole moiety attached to a butyl group . The molecular weight of the compound is approximately 189.257 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1-butyl-1H-benzimidazol-2-amine are not detailed in the retrieved sources, benzimidazole derivatives are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

N-Butyl-1H-benzimidazole serves as a versatile building block in organic synthesis. Researchers have explored its potential as a precursor for various functionalized benzimidazoles. These derivatives exhibit diverse biological activities, including antiviral, antimicrobial, and antitumor effects . The compound’s structural features make it an attractive candidate for designing novel drugs.

Electrolytes for Dye-Sensitized Solar Cells (DSSCs)

Researchers have investigated N-Butyl-1H-benzimidazole as an electrolyte component in DSSCs. Its presence enhances charge transfer capabilities, leading to improved solar cell performance. The butyl substituent influences the electronic properties, making it a promising candidate for efficient energy conversion .

Antifungal Activity

Compound 41, derived from N-Butyl-1H-benzimidazole, exhibits potent antifungal potential against Candida albicans. Additionally, compound 43 shows remarkable activity against Aspergillus fumigatus . These findings highlight its relevance in combating fungal infections.

Coordination Chemistry and Metal Complexes

N-Butyl-1H-benzimidazole can form stable complexes with transition metals. These complexes have applications in catalysis, sensing, and materials science. Researchers explore their luminescent properties and potential as molecular probes .

Corrosion Inhibition

The compound’s structure suggests potential as a corrosion inhibitor for metals. Researchers investigate its effectiveness in protecting metal surfaces from degradation in aggressive environments. Its butyl substituent may enhance adsorption and inhibit corrosion processes .

Theoretical Studies and Non-Covalent Interactions

Theoretical calculations using density functional theory (DFT) provide insights into N-Butyl-1H-benzimidazole’s electronic properties. Researchers analyze non-covalent interactions within the compound using AIM, RDG, ELF, and LOL topological methods. These studies contribute to our understanding of its behavior and reactivity .

Mécanisme D'action

Target of Action

1-Butyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a heterocyclic compound that has been found to have diverse therapeutic applications . The primary targets of benzimidazole derivatives are often enzymes or receptors involved in various biological processes . .

Mode of Action

The mode of action of benzimidazole derivatives is typically through interaction with their targets, leading to changes in the target’s function . For example, some benzimidazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of specific biochemicals . .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . They may inhibit or enhance the activity of enzymes, alter the function of receptors, or interact with DNA or RNA

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . .

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some benzimidazole derivatives have been found to have antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory activities . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, benzimidazole derivatives have been found to be effective corrosion inhibitors for steels in extremely aggressive, corrosive acidic media . .

Propriétés

IUPAC Name |

1-butylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFMGSARUNSBFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378207 |

Source

|

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91337-45-0 |

Source

|

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)